molecular formula C13H20Cl3N B171655 N,N-bis(2-chloroethyl)-3-phenylpropan-1-amine hydrochloride CAS No. 165377-40-2

N,N-bis(2-chloroethyl)-3-phenylpropan-1-amine hydrochloride

Cat. No. B171655
M. Wt: 296.7 g/mol
InChI Key: LXWBHMYRQDOFCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N,N-bis(2-chloroethyl)-3-phenylpropan-1-amine hydrochloride” is a chemical compound. It is also known as Bis (Beta-Chloroethyl)-Amine Hydrochloride . It is used as a laboratory chemical and is not recommended for food, drug, pesticide, or biocidal product use .


Synthesis Analysis

The synthesis of similar compounds like 2-chloroethylamine hydrochloride involves taking ethanolamine as a raw material, using organic acid as a catalyst, and using hydrogen chloride as a chlorination reagent to carry out substitution reaction . The method has the advantages of easily available raw materials, quick reaction, high product yield, and high product purity .


Molecular Structure Analysis

The molecular formula of Bis(2-chloroethyl)amine hydrochloride is C4H9Cl2N . Its average mass is 142.027 Da and its monoisotopic mass is 141.011200 Da .


Chemical Reactions Analysis

In a polar environment, tris (2-chloroethyl)amine molecule undergoes isomerization when forming N, N -bis (2-chloroethyl)aziridinium cation as a reactive intermediate .

Its CAS number is 821-48-7 .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, and may cause genetic defects . It is advised to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .

properties

CAS RN

165377-40-2

Product Name

N,N-bis(2-chloroethyl)-3-phenylpropan-1-amine hydrochloride

Molecular Formula

C13H20Cl3N

Molecular Weight

296.7 g/mol

IUPAC Name

N,N-bis(2-chloroethyl)-3-phenylpropan-1-amine;hydrochloride

InChI

InChI=1S/C13H19Cl2N.ClH/c14-8-11-16(12-9-15)10-4-7-13-5-2-1-3-6-13;/h1-3,5-6H,4,7-12H2;1H

InChI Key

LXWBHMYRQDOFCO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCCN(CCCl)CCCl.Cl

Canonical SMILES

C1=CC=C(C=C1)CCCN(CCCl)CCCl.Cl

synonyms

N,N-bis(2-chloroethyl)-3-phenylpropan-1-amine hydrochloride

Origin of Product

United States

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